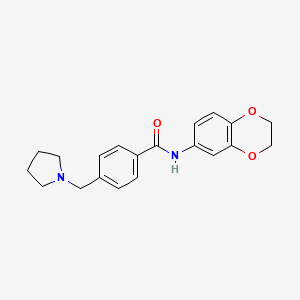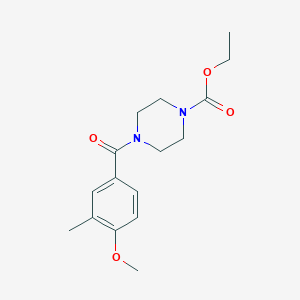![molecular formula C19H31NO B4878113 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine](/img/structure/B4878113.png)
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine
Vue d'ensemble
Description
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine, also known as PB22, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medical applications. PB22 is a potent agonist of the cannabinoid receptors, which are responsible for a wide range of physiological and psychological effects. In
Applications De Recherche Scientifique
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been the subject of numerous scientific studies due to its potential medical applications. One of the most promising areas of research is in the treatment of chronic pain. 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been shown to be a potent analgesic in animal models, and may be effective in treating pain in humans. Other potential applications for 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine include the treatment of anxiety, depression, and nausea.
Mécanisme D'action
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found throughout the body and are responsible for a wide range of physiological and psychological effects. When 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the analgesic, anxiolytic, and anti-inflammatory effects of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been shown to have a wide range of biochemical and physiological effects. In animal studies, 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has been shown to reduce pain sensitivity, decrease anxiety and depression-like behaviors, and reduce inflammation. 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has also been shown to have anti-tumor effects in some animal models. However, more research is needed to fully understand the biochemical and physiological effects of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine is also highly potent, meaning that small amounts can produce significant effects. However, 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine also has several limitations for laboratory experiments. It is highly lipophilic, meaning that it can be difficult to dissolve in aqueous solutions. 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine is also highly unstable, meaning that it can degrade over time and produce unreliable results.
Orientations Futures
There are several potential future directions for research on 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine. One area of research is in the development of more stable analogs of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine that can be used in laboratory experiments. Another area of research is in the development of more specific agonists of the cannabinoid receptors that can produce more targeted effects. Finally, more research is needed to fully understand the long-term effects of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine on the body and its potential for medical applications.
Propriétés
IUPAC Name |
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)17-9-11-18(12-10-17)21-16-8-4-5-13-20-14-6-7-15-20/h9-12H,4-8,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSJQGYJDMGLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)
![3,6-dimethyl-4-[(2-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4878046.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4878076.png)



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4878100.png)
![[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]methyl 5-chloro-2-thiophenecarboxylate](/img/structure/B4878104.png)
![N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4878110.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4878117.png)
![4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4878122.png)
![4-bromo-1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4878127.png)